molecular formula C17H21NO3 B13183655 1-(3,4-diethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

1-(3,4-diethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B13183655
M. Wt: 287.35 g/mol
InChI Key: GYZGVCCIXVKPGS-UHFFFAOYSA-N
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Description

1-(3,4-Diethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with a 3,4-diethoxyphenyl group, two methyl groups, and a carbaldehyde group

Preparation Methods

The synthesis of 1-(3,4-diethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3,4-diethoxybenzaldehyde with 2,5-dimethylpyrrole in the presence of a suitable catalyst. The reaction conditions typically include the use of an acid catalyst and a solvent such as ethanol or methanol. The reaction mixture is heated under reflux for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(3,4-Diethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-Diethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-diethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

1-(3,4-Diethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

1-(3,4-diethoxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde

InChI

InChI=1S/C17H21NO3/c1-5-20-16-8-7-15(10-17(16)21-6-2)18-12(3)9-14(11-19)13(18)4/h7-11H,5-6H2,1-4H3

InChI Key

GYZGVCCIXVKPGS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)N2C(=CC(=C2C)C=O)C)OCC

Origin of Product

United States

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